Butane-2,3-diamine Hydrochloride
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Overview
Description
Butane-2,3-diamine Hydrochloride is an organic compound with the molecular formula C₄H₁₂N₂·HCl. It is a derivative of butane-2,3-diamine, which is a diamine with two amino groups attached to the second and third carbon atoms of a butane chain. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane-2,3-diamine Hydrochloride can be synthesized through several methods:
Hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole: This method involves hydrolyzing 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole with barium hydroxide.
Reduction of Dimethylglyoxime: Another method involves the reduction of dimethylglyoxime with lithium aluminium hydride.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using the aforementioned methods. The meso and the d,l diastereomers can be separated by fractional crystallization of the hydrochlorides . The enantiomers can be resolved using tartrate salts .
Chemical Reactions Analysis
Types of Reactions
Butane-2,3-diamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where one or both amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Lithium aluminium hydride is commonly used for reduction reactions.
Substitution Reagents: Various halides and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield simpler amines.
Scientific Research Applications
Butane-2,3-diamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Butane-2,3-diamine Hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with transition metals, which can alter the activity of enzymes and other proteins . These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: A chiral 1,2-diamine with similar properties.
1,2-Diaminocyclohexane: Another 1,2-diamine that exists as three stereoisomers.
Uniqueness
Butane-2,3-diamine Hydrochloride is unique due to its specific structure and the presence of two amino groups on adjacent carbon atoms. This structure allows it to form stable complexes with transition metals and participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Biological Activity
Butane-2,3-diamine hydrochloride, also known as 2,3-butanediamine hydrochloride, is an organic compound with the formula CH₃CH(NH₂)CH(NH₂)CH₃·HCl. This diamine is notable for its biological activity and potential applications in various fields including biochemistry, pharmacology, and industrial chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Butane-2,3-diamine exists in three stereoisomeric forms: meso and a pair of enantiomers. It is characterized as a colorless oil with a boiling point ranging from 44°C to 60°C depending on the isomer. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions .
The biological activity of this compound is primarily attributed to its interaction with enzymes and proteins. It can act as a ligand in coordination chemistry, forming stable complexes with transition metals which may influence enzymatic activities and metabolic pathways .
Key Mechanisms:
- Enzyme Interaction : It may modulate enzyme functions by acting as a substrate or inhibitor.
- Metal Complexation : The ability to form complexes with metal ions can affect the reactivity and stability of these ions in biological systems.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : Some studies suggest that diamines like butane-2,3-diamine can enhance resistance to oxidative stress in plant systems .
- Cellular Metabolism : It plays a role in cellular metabolism as a precursor for polyamines which are critical for cell growth and function .
- Potential Therapeutic Applications : Ongoing research explores its use in drug development due to its chiral nature which may be beneficial in asymmetric synthesis .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Plant Stress Resistance : A study by Li et al. (2019) demonstrated that exogenous application of polyamines including butane-2,3-diamine enhances resistance to fungal pathogens in apricot fruits by modulating redox homeostasis .
- Metabolic Pathway Analysis : Research has shown that butane-2,3-diamine participates in metabolic pathways involving polyamines, impacting growth and development in various organisms .
Comparative Analysis
The following table compares this compound with other similar diamines regarding their biological activities:
Compound | Structure | Biological Activity | Applications |
---|---|---|---|
This compound | CH₃CH(NH₂)CH(NH₂)CH₃·HCl | Antioxidant; Modulates enzyme activity | Drug development; Biochemistry |
Putrescine | (CH₂)₄(NH₂)₂ | Cell growth; Stress response | Agriculture; Food preservation |
1,2-Diaminopropane | CH₃CH(NH₂)CH₂NH₂ | Chiral synthesis; Ligand interactions | Organic synthesis |
Properties
CAS No. |
79595-77-0 |
---|---|
Molecular Formula |
C4H13ClN2 |
Molecular Weight |
124.61 g/mol |
IUPAC Name |
butane-2,3-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c1-3(5)4(2)6;/h3-4H,5-6H2,1-2H3;1H |
InChI Key |
YJFWSHYYDTVDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)N)N.Cl |
Origin of Product |
United States |
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